molecular formula C14H21N5O4 B3287166 H-Pro-his-ala-OH CAS No. 83960-31-0

H-Pro-his-ala-OH

Cat. No. B3287166
CAS RN: 83960-31-0
M. Wt: 323.35 g/mol
InChI Key: PEYNRYREGPAOAK-LSJOCFKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of peptides like “H-Pro-his-ala-OH” typically involves the use of amino acid ionic liquids (AAILs). Care should be taken when using AAILs for organic synthesis because of their multiple reactive groups . The synthesis process usually involves the formation of covalent complexes leading to covalent hydrolysis reactions .

Scientific Research Applications

1. Protein Folding Studies

H-Pro-his-ala-OH has been utilized in studies examining the rates of cis-trans interconversion in oligopeptides, an essential process in protein folding. Research by Grathwohl & Wüthrich (1981) found that replacing Ala with His in oligopeptides altered the interconversion rate. This has implications for understanding protein folding kinetics.

2. Immune System Function

A specific heptapeptide, including a sequence similar to H-Pro-his-ala-OH, showed an inhibitory effect on E-rosette formation between human lymphocytes and sheep erythrocytes. This research by Abiko, Kumikawa, & Sekino (1979) suggests potential applications in studying immune responses.

3. Molecular Conformation Analysis

Further studies by Grathwohl & Wüthrich (1976) on molecular conformations of oligopeptides containing H-Pro-his-ala-OH have provided insights into peptide chain structures in different environments, aiding the understanding of peptide behavior in biological systems.

4. Peptide-Protein Interaction Studies

Research on a modified dipeptide, closely related to H-Pro-his-ala-OH, investigated its interaction with the intestinal H+/peptide symporter PEPT1. This study by Brandsch et al. (1998) contributes to understanding peptide transport mechanisms in the body.

5. Neurobiological Research

A novel nonapeptide synthesized with a sequence including H-Pro-his-ala-OH was studied for its biological activity in the brain. The research by Neasta et al. (2016) indicates potential applications in neurobiology, particularly in studying neurotransmitter release.

6. DNA Interaction and Damage Studies

The interaction of ALA, a component of H-Pro-his-ala-OH, with DNA and its role in DNA damage was investigated by Fraga et al. (1994), providing insights into biochemical processes that may lead to carcinogenesis.

7. Polypeptide Structure Analysis

Souma, Shoji, & Kurosu (2008) conducted research on the structural analysis of α-helical polypeptides containing proline, related to H-Pro-his-ala-OH. This contributes to our understanding of polypeptide structures in biological systems.

8. Peptide Synthesis and Bioassay

Zhao et al. (2004) identified and synthesized metabolites of H-Pro-his-ala-OH and evaluated their thrombolytic activities. This study(Zhao et al., 2004) explored potential applications in therapeutic peptide development and provided a basis for drug discovery.

9. Study of Oxidative Stress and Apoptosis

The protective effects of amino acids, including proline, a component of H-Pro-his-ala-OH, were examined by Li et al. (2013). Their research on hydroxyl radical-induced apoptosis in fish erythrocytes contributes to understanding cellular stress responses.

10. Structural and Functional Differences in Histones

The research by Schulze et al. (1993) explored the structural and functional differences in histone H1 sequence variants, including sequences similar to H-Pro-his-ala-OH. This work provides insights into chromatin structure and gene regulation.

11. Metabolite Identification and Bioassay

Ming Zhao et al. (2003) identified and synthesized metabolites of a sequence including H-Pro-his-ala-OH, assessing their thrombolytic activities. Their work contributes to the development of new therapeutic agents.

Safety And Hazards

“H-Pro-his-ala-OH” is intended for research and development use only, not for medicinal, household, or other uses . In case of accidental exposure, appropriate safety measures should be taken, including avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O4/c1-8(14(22)23)18-13(21)11(5-9-6-15-7-17-9)19-12(20)10-3-2-4-16-10/h6-8,10-11,16H,2-5H2,1H3,(H,15,17)(H,18,21)(H,19,20)(H,22,23)/t8-,10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYNRYREGPAOAK-LSJOCFKGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Pro-his-ala-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Szőllősi, A Csámpai, C Somlai, M Fekete… - Journal of Molecular …, 2014 - Elsevier
The heterogeneous asymmetric direct aldol reactions between aldehydes (2-nitrobenzaldehyde, 2-methylpropanal) and ketones (acetone, cyclohexanone) in the presence of …
Number of citations: 20 www.sciencedirect.com
S Mukherjee, JW Yang, S Hoffmann, B List - Chemical Reviews, 2007 - ACS Publications
The catalysis by primary and secondary amines of electrophilic substitution reactions in the R-position of carbonyl compounds and related reactions via enamine intermediates is called …
Number of citations: 069 pubs.acs.org
SM Mennen - 2007 - search.proquest.com
Chapter 1. A review of carbon-carbon bond forming reactions which are catalyzed by synthetic peptides is presented. The reactions covered include: Strecker-Type Reactions, the Aldol …
Number of citations: 0 search.proquest.com

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